molecular formula C12H10N2OS2 B2565910 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole CAS No. 339015-34-8

2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole

Cat. No.: B2565910
CAS No.: 339015-34-8
M. Wt: 262.35
InChI Key: DSRAHSREMPGVIB-UHFFFAOYSA-N
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Description

2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of sulfur and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(methylsulfanyl)benzoic acid hydrazide with propargyl bromide in the presence of a base, followed by cyclization to form the oxadiazole ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted oxadiazole derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The presence of sulfur and nitrogen atoms allows for potential interactions with enzymes and receptors, leading to biological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole
  • 2-[2-(Methylsulfanyl)phenyl]-1-phenyl-1-(2-pyridinyl)-2-propanol

Uniqueness

2-[2-(Methylsulfanyl)phenyl]-5-(prop-2-yn-1-ylsulfanyl)-1,3,4-oxadiazole stands out due to its unique combination of sulfur and nitrogen atoms, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-methylsulfanylphenyl)-5-prop-2-ynylsulfanyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2OS2/c1-3-8-17-12-14-13-11(15-12)9-6-4-5-7-10(9)16-2/h1,4-7H,8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRAHSREMPGVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NN=C(O2)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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